molecular formula C20H17F3O4 B7726582 6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7726582
M. Wt: 378.3 g/mol
InChI Key: STTUITRVYZXQBW-UHFFFAOYSA-N
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Description

6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that includes an ethyl group, an ethylphenoxy group, a hydroxy group, and a trifluoromethyl group attached to a chromenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Chromenone Backbone: This can be achieved through the condensation of a suitable phenol with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Ethylphenoxy Group: This can be done through an etherification reaction using an ethylphenol and a suitable leaving group.

    Addition of the Hydroxy Group: This step may involve hydroxylation reactions using oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The chromenone backbone can be reduced to a chromanol.

    Substitution: The ethyl and ethylphenoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chromenone backbone may produce a chromanol derivative.

Scientific Research Applications

6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with molecular targets in biological systems. The hydroxy group can form hydrogen bonds with proteins or nucleic acids, while the trifluoromethyl group can enhance its lipophilicity and membrane permeability. The chromenone backbone may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-3-(4-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 6-ethyl-3-(4-ethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 6-methyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the specific combination of functional groups attached to the chromenone backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3O4/c1-3-11-5-7-13(8-6-11)26-18-17(25)14-9-12(4-2)15(24)10-16(14)27-19(18)20(21,22)23/h5-10,24H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTUITRVYZXQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=C(C(=C3)O)CC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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